(R)-Lercanidipine Hydrochloride

説明

This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., is it an organic compound, an inorganic compound, a drug, etc.).

Synthesis Analysis

This involves understanding how the compound is synthesized. It may include the raw materials used, the conditions required for the synthesis (temperature, pressure, catalysts, etc.), and the by-products formed.Molecular Structure Analysis

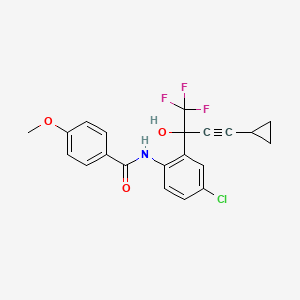

This involves understanding the compound’s molecular structure. It may include the types of bonds present (covalent, ionic, etc.), the spatial arrangement of the atoms, and any functional groups present.Chemical Reactions Analysis

This involves understanding the chemical reactions the compound undergoes. It may include its reactivity, the types of reactions it undergoes (acid-base, redox, etc.), and the products formed in these reactions.Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties. It may include its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用

Hypertension Treatment

- Application Summary : Lercanidipine Hydrochloride is an antihypertensive drug . It belongs to the dihydropyridine class of calcium channel blockers, which work by relaxing and opening the blood vessels allowing the blood to circulate more freely around the body . This lowers the blood pressure and allows the heart to work more efficiently .

- Methods of Application : It is administered orally . The drug acts more slowly than older dihydropyridines .

- Results or Outcomes : The drug has been shown to lower blood pressure effectively .

Drug Discovery and Design

- Application Summary : AlphaFold 3, a new AI model developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules with unprecedented accuracy . This includes the structure and interactions of Lercanidipine Hydrochloride.

- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .

- Results or Outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods . For some important categories of interaction, it has doubled prediction accuracy .

Treatment of Kidney Issues in Hypertensive Patients

- Application Summary : Lercanidipine Hydrochloride has been found to be a good agent in treating hypertensive patients that also have kidney issues .

- Methods of Application : It is administered orally, like in the treatment of hypertension .

- Results or Outcomes : While specific results vary, it has been found to be beneficial for hypertensive patients with kidney issues .

Biochemical Research

- Application Summary : Lercanidipine Hydrochloride is used in biochemical research due to its properties as a L-type (Ca v 1.2b) vascular channel antagonist and L-type (Ca v 1.2a) cardiac channel agonist .

- Methods of Application : It is used in various experimental setups in biochemical research .

- Results or Outcomes : Its use has led to a better understanding of calcium channel antagonists and their role in hypertension .

Treatment of Angina Pectoris

- Application Summary : Lercanidipine Hydrochloride is contraindicated in unstable angina pectoris . This suggests that it may have potential applications in the treatment of stable angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart.

- Methods of Application : It is administered orally .

- Results or Outcomes : While specific results vary, it has been found to be beneficial for patients with stable angina pectoris .

Biochemical Research

- Application Summary : Lercanidipine Hydrochloride is used in biochemical research due to its properties as a L-type (Ca v 1.2b) vascular channel antagonist and L-type (Ca v 1.2a) cardiac channel agonist .

- Methods of Application : It is used in various experimental setups in biochemical research .

- Results or Outcomes : Its use has led to a better understanding of calcium channel antagonists and their role in hypertension .

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and the hazards it poses. It may include its toxicity, flammability, and any personal protective equipment required when handling it.

将来の方向性

This involves understanding the current research trends related to the compound and the potential future applications. It may include ongoing research studies, potential new uses, and areas where further research is needed.

特性

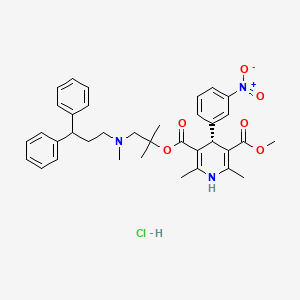

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYOYKPJLRMJI-MGDILKBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849551 | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Lercanidipine Hydrochloride | |

CAS RN |

187731-34-6 | |

| Record name | Lercanidipine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187731346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LERCANIDIPINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V8K0B0F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

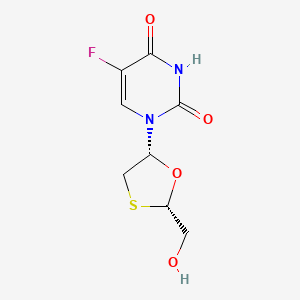

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)